molecular formula C13H14O2 B2759782 3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 1824312-63-1

3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B2759782
M. Wt: 202.253
InChI Key: ACQJDUYIUBGAFJ-UHFFFAOYSA-N
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Description

  • Purity : 95%

Synthesis Analysis

The synthesis of this compound involves several steps. One notable method is the flow photochemical addition of propellane to diacetyl , which allows the construction of the bicyclo[1.1.1]pentane (BCP) core. This process can be scaled up to produce multigram quantities of the compound. Additionally, the haloform reaction of the formed diketone in batch affords bicyclo[1.1.1]pentane-1,3-dicarboxylic acid .


Molecular Structure Analysis

The molecular structure of 3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid consists of a bicyclo[1.1.1]pentane core with a carboxylic acid group attached. The p-Tolyl substituent (a para-tolyl group) is positioned on the bicyclo[1.1.1]pentane ring system .


Chemical Reactions Analysis

The compound can undergo various chemical reactions, including esterification, amidation, and substitution reactions. These reactions allow the modification of the BCP-containing building blocks for medicinal chemistry purposes .


Physical And Chemical Properties Analysis

  • Toxicity : Reduced toxicity compared to quinones .

Scientific Research Applications

Synthesis and Biological Studies

3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid and related compounds have been synthesized and explored in various studies. For example, Thirumoorthi and Adsool (2016) developed a metal-free homolytic aromatic alkylation protocol for synthesizing 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, showcasing its application as a probe in biological studies (Thirumoorthi & Adsool, 2016).

Acidic Properties and Substituent Effects

The acidic properties of 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acids, including those similar to 3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid, have been extensively studied. Wiberg (2002) investigated the acidity of various substituted bicyclo[1.1.1]pentane-1-carboxylic acids, providing insights into the substituent effects on their acidity (Wiberg, 2002).

Bridgehead-Bridgehead Interactions

Adcock et al. (1999) explored the manifestations of bridgehead-bridgehead interactions in the bicyclo[1.1.1]pentane ring system. They prepared a series of 3-halo-substituted bicyclo[1.1.1]pentane-1-carboxylic acids and studied their reactivity, shedding light on the electronic effects through the bicyclo[1.1.1]pentane ring system (Adcock et al., 1999).

Synthesis of Amino Acids and Ligands

Filosa et al. (2009) designed and synthesized novel bicyclo[1.1.1]pentane-based omega-acidic amino acids, evaluating them as glutamate receptor ligands. This study highlights the potential application of bicyclo[1.1.1]pentane derivatives in the field of neurotransmitter receptor research (Filosa et al., 2009).

Bicyclo[1.1.1]pentane as Bioisosteres

Bicyclo[1.1.1]pentanes have been identified as effective bioisosteres for various groups, such as aromatic rings and alkynes. Hughes et al. (2019) discussed a method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines, demonstrating their utility in drug design (Hughes et al., 2019).

properties

IUPAC Name

3-(4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-9-2-4-10(5-3-9)12-6-13(7-12,8-12)11(14)15/h2-5H,6-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQJDUYIUBGAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC(C2)(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Citations

For This Compound
1
Citations
RM Bychek, V Hutskalova, YP Bas… - The Journal of …, 2019 - ACS Publications
A practical synthetic approach to the difluoro-substituted bicyclo[1.1.1]pentanes was developed. The key step was an addition of difluorocarbene (:CF 2 ) to electron-rich bicyclo[1.1.0]…
Number of citations: 72 pubs.acs.org

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